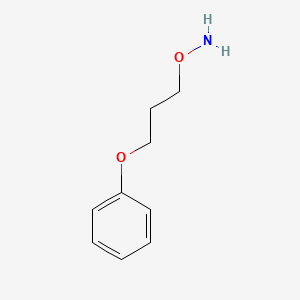

O-(3-phenoxypropyl)hydroxylamine

Description

O-(3-Phenoxypropyl)hydroxylamine is a hydroxylamine derivative characterized by a phenoxypropyl group attached to the hydroxylamine moiety. Its molecular formula is C₉H₁₃NO₂, and it is often stabilized as a hydrochloride salt (CAS: 139000-76-3) to enhance solubility and stability . The compound features a propyl chain linking the hydroxylamine group to a phenoxy aromatic ring, which influences its electronic and steric properties.

Properties

IUPAC Name |

O-(3-phenoxypropyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-12-8-4-7-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPURQWACGYLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448732 | |

| Record name | Hydroxylamine, O-(3-phenoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82703-22-8 | |

| Record name | Hydroxylamine, O-(3-phenoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-phenoxypropyl)hydroxylamine typically involves the reaction of hydroxylamine with 3-phenoxypropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where hydroxylamine reacts with 3-phenoxypropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: O-(3-phenoxypropyl)hydroxylamine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

One of the prominent applications of O-(3-phenoxypropyl)hydroxylamine is in the development of antitumor agents. Research has shown that hydroxylamines can act as inhibitors of enzymes involved in tumor progression. For instance, derivatives of hydroxylamine have been explored as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune suppression in cancer. These inhibitors have demonstrated potent activity against various cancer types, suggesting that this compound and its analogs could be effective in cancer therapy .

1.2 Neuroprotection

The compound has also been investigated for its neuroprotective properties. Studies indicate that hydroxylamines can penetrate the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases. The ability to modify the structure of hydroxylamines, such as introducing phenoxy groups, enhances their lipophilicity and cellular uptake, which is crucial for central nervous system applications .

Synthesis and Derivatives

2.1 Synthetic Pathways

This compound can be synthesized through various methods, often involving the reaction of phenolic compounds with hydroxylamine derivatives. The synthetic routes are critical as they influence the yield and purity of the final product. For example, a common method involves the reaction of phenoxypropanol with hydroxylamine hydrochloride under acidic conditions .

2.2 Derivative Studies

The exploration of derivatives of this compound has revealed enhanced biological activities and improved pharmacokinetic properties. Structural modifications can lead to increased potency against specific targets, including IDO1 and other enzymes relevant to cancer metabolism .

Biological Evaluation

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa cells. The mechanism of action appears to involve the disruption of metabolic pathways essential for tumor growth .

3.2 In Vivo Studies

Preclinical models have shown promising results with this compound in reducing tumor size and improving survival rates in animal models of cancer. These studies underscore the potential for this compound to advance into clinical trials as a novel therapeutic agent .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which O-(3-phenoxypropyl)hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it acts as a radical scavenger and inhibits the bacterial ribonucleotide reductase enzyme. This inhibition disrupts the production of deoxyribonucleotides, thereby hindering bacterial DNA synthesis and proliferation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

O-(3-Phenoxypropyl)hydroxylamine belongs to a broader class of O-substituted hydroxylamines. Key structural analogs include:

| Compound Name | Substituent Group | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications |

|---|---|---|---|---|

| This compound | Phenoxypropyl | 179.21 | 139000-76-3* | Intermediate in organic synthesis |

| O-(2,5-Dimethoxybenzyl)hydroxylamine | 2,5-Dimethoxybenzyl | 184.19 | Not provided | Colorless oil; used in ligand design |

| O-(3-Methoxybenzyl)hydroxylamine | 3-Methoxybenzyl | 154.17 | Not provided | NMR-confirmed structure (δ 3.8 ppm) |

| O-(4-Trifluoromethoxybenzyl)hydroxylamine | 4-Trifluoromethoxybenzyl | 207.15 | 535975-99-6 | Enhanced electron-withdrawing effects |

| N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine (CTA-1) | Complex tert-butyl/phenylethyl | ~345.5 (estimated) | Not provided | Chain transfer agent in polymerization |

*CAS provided for hydrochloride form.

Key Observations :

- Substituent Diversity: The phenoxypropyl group in this compound provides a balance of lipophilicity and steric bulk compared to smaller groups like methoxybenzyl (e.g., 4h–4j in ) or electron-deficient groups like trifluoromethoxy .

- Electronic Effects: Methoxy-substituted analogs (e.g., 4c–4f) exhibit electron-donating effects, altering reactivity in nucleophilic reactions.

- Applications : While simpler analogs (e.g., 4h–4j) are used as synthetic intermediates, bulkier derivatives like CTA-1 () serve specialized roles in controlled polymerization due to their nitroxide-mediated radical stabilization .

Stability and Reactivity

- Hydrochloride Salts: Many hydroxylamines, including this compound, are stabilized as hydrochloride salts to prevent oxidation. This contrasts with free-base analogs (e.g., 4c–4j), which are described as colorless oils prone to degradation .

Biological Activity

O-(3-Phenoxypropyl)hydroxylamine, a compound with the molecular formula C₉H₁₃NO₂, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of the biological activity of this compound, supported by empirical data and case studies.

This compound exists as a white crystalline solid and is soluble in various organic solvents. Its structure features a hydroxylamine functional group attached to a phenoxypropyl moiety, which contributes to its unique chemical reactivity and biological properties .

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress and cellular damage. The compound's ability to chelate metal ions may also enhance its antioxidant capacity .

2. Antimicrobial Properties

In addition to its antioxidant effects, this compound demonstrates notable antimicrobial activity. This property makes it a candidate for further exploration in the development of antimicrobial agents .

3. Potential Applications in Cancer Therapy

Recent studies have highlighted the potential of hydroxylamine derivatives as effective inhibitors in cancer treatment. For instance, a hydroxylamine-based compound has shown promise as an epidermal growth factor receptor (EGFR) inhibitor, particularly in osimertinib-resistant non-small-cell lung cancer (NSCLC) models . The compound exhibited high brain penetration and selective activity against mutant EGFR variants, indicating its potential utility in targeted cancer therapies.

Table 1: Summary of Biological Activities

Case Study: EGFR Inhibitor Development

A recent study focused on the development of a selective EGFR inhibitor based on a hydroxylamine scaffold. This compound demonstrated single-digit nanomolar activity against activating mutant EGFR variants, with IC50 values indicating potent inhibition . The study utilized patient-derived xenograft (PDX) models to assess the efficacy of the compound in vivo, revealing significant tumor regression upon oral administration.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicological evaluations suggest moderate toxicity levels; however, comprehensive studies are necessary to fully understand the compound's safety and potential side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.